molecular formula C14H20O B14583199 2,2,4-Trimethyl-1-phenylpentan-1-one CAS No. 61067-15-0

2,2,4-Trimethyl-1-phenylpentan-1-one

Cat. No.: B14583199
CAS No.: 61067-15-0
M. Wt: 204.31 g/mol
InChI Key: CIAVXCLFBCPEQZ-UHFFFAOYSA-N
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Description

2,2,4-Trimethyl-1-phenylpentan-1-one is an organic compound with the molecular formula C14H20O and a molecular weight of 204.31 g/mol . This ketone features a phenyl group and a branched alkyl chain, characteristics that contribute to its properties for research and development applications. The available scientific literature indicates its study in synthetic organic chemistry contexts, as referenced in publications from the Journal of the Chemical Society . Researchers value this compound for its use as a building block in chemical synthesis and for exploring structure-activity relationships in material science. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61067-15-0

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

2,2,4-trimethyl-1-phenylpentan-1-one

InChI

InChI=1S/C14H20O/c1-11(2)10-14(3,4)13(15)12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3

InChI Key

CIAVXCLFBCPEQZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)(C)C(=O)C1=CC=CC=C1

Origin of Product

United States

Advanced Synthetic Methodologies for 2,2,4 Trimethyl 1 Phenylpentan 1 One and Its Structural Analogues

Convergent and Divergent Synthetic Routes to the 2,2,4-Trimethyl-1-phenylpentan-1-one Core

The construction of the this compound backbone can be achieved through various strategic bond formations. These strategies can be broadly categorized into those that form the crucial carbon-carbon bond adjacent to the carbonyl group and those that introduce the carbonyl functionality itself.

Ketone Formation Strategies

Organometallic reagents are powerful tools for the formation of carbon-carbon bonds. mt.com Grignard reagents, in particular, are widely used for the synthesis of alcohols through nucleophilic addition to carbonyl compounds. libretexts.orgkhanacademy.orglibretexts.org However, they can also be employed in the synthesis of ketones.

A common strategy involves the reaction of an organometallic reagent with a carboxylic acid derivative. For the synthesis of this compound, this could involve the reaction of a phenyl organometallic species, such as phenylmagnesium bromide, with a suitable acyl derivative of 2,2,4-trimethylpentanoic acid, like an acyl halide or an ester. youtube.commnstate.edu The high reactivity of Grignard reagents can lead to the formation of tertiary alcohols as byproducts through a second addition to the newly formed ketone. libretexts.orgmnstate.edu To circumvent this, less reactive organometallic reagents or specific reaction conditions are often employed.

Another Grignard-based approach is the reaction of an organomagnesium reagent with a nitrile. The synthesis could proceed via the reaction of 2,2,4-trimethylpentylmagnesium bromide with benzonitrile, followed by acidic workup to yield the desired ketone. youtube.com

The table below summarizes some organometallic approaches for the synthesis of ketones.

Organometallic ReagentElectrophileProductReference(s)
Grignard Reagent (RMgX)Acyl Halide (R'COX)Ketone (RCOR') libretexts.org
Grignard Reagent (RMgX)Ester (R'COOR'')Ketone (RCOR') youtube.com
Grignard Reagent (RMgX)Nitrile (R'CN)Ketone (RCOR') youtube.com
Organolithium (RLi)Carboxylic Acid (R'COOH)Ketone (RCOR') rug.nl

Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis. nih.govchemistrysteps.comyoutube.com This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). chemistrysteps.comyoutube.com For the synthesis of this compound, this would entail the reaction of benzene (B151609) with 2,2,4-trimethylpentanoyl chloride.

An advantage of Friedel-Crafts acylation is that the resulting ketone is less reactive than the starting aromatic ring, which helps to prevent polyacylation. chemistrysteps.comyoutube.com However, the reaction is generally not effective for deactivated aromatic rings. youtube.comyoutube.com Intramolecular Friedel-Crafts reactions can also be utilized for the synthesis of cyclic ketones. masterorganicchemistry.com

Modern variations of acylation reactions have been developed to overcome some of the limitations of the classical Friedel-Crafts reaction, such as using alternative, greener catalysts or activating agents. acs.orgmdpi.com

The following table provides an overview of common reagents used in Friedel-Crafts acylation.

Aromatic SubstrateAcylating AgentCatalystProduct TypeReference(s)
BenzeneAcyl ChlorideAlCl₃Aryl Ketone chemistrysteps.com
TolueneAcetic AnhydrideAlCl₃Aryl Ketone youtube.com
AnisoleCarboxylic AcidMethanesulfonic AnhydrideAryl Ketone acs.org

Photochemical Synthetic Transformations

Photochemical reactions of ketones, such as the Norrish Type I and Type II reactions, are primarily cleavage processes rather than synthetic routes to the ketone itself. wikipedia.org These reactions are important in understanding the photostability and potential degradation pathways of ketones like this compound.

The Norrish Type I reaction involves the homolytic cleavage of the α-carbon-carbon bond of an excited carbonyl compound, leading to the formation of two radical intermediates. wikipedia.orglibretexts.orgyoutube.com For this compound, this would involve the cleavage of the bond between the carbonyl group and the 2,2,4-trimethylpentyl group, or the bond between the carbonyl group and the phenyl group. The stability of the resulting radicals often dictates the preferred cleavage pathway. wikipedia.org The generated radicals can then undergo a variety of secondary reactions, including decarbonylation, recombination, and disproportionation. youtube.com

The Norrish Type II reaction, which is not applicable to this compound due to the lack of a γ-hydrogen on the alkyl chain, involves intramolecular hydrogen abstraction.

While not a direct synthetic tool for the target molecule, understanding these photochemical transformations is crucial in contexts where the compound is exposed to UV light, such as in photoinitiator applications. wikipedia.org Recent research has explored merging the Norrish Type I reaction with transition metal catalysis to achieve novel synthetic transformations, such as the borylation of C-C σ-bonds of aryl ketones. nih.gov

The table below outlines the primary photochemical cleavage pathways for ketones.

Reaction TypeInitial StepKey Intermediate(s)Potential Final ProductsReference(s)
Norrish Type Iα-CleavageAcyl and Alkyl RadicalsAlkanes, Alkenes, Aldehydes, Ketenes wikipedia.orglibretexts.orgyoutube.com
Norrish Type IIγ-Hydrogen Abstraction1,4-BiradicalEnol and Alkene wikipedia.org

Catalytic Routes in Pentanone Synthesis

The development of catalytic methods for the synthesis of ketones and their pentanone substructures has been a significant area of research, offering milder and more efficient alternatives to traditional stoichiometric reactions.

Transition metal catalysis has emerged as a powerful tool for the synthesis of ketones, including those with complex structures. nih.govmdpi.comresearchgate.net Palladium and rhodium are among the most versatile metals for these transformations.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be adapted for ketone synthesis. organic-chemistry.org This can involve the reaction of an acyl chloride with an organoboron compound. organic-chemistry.org Another palladium-catalyzed approach involves the carbonylative coupling of aryl halides with various coupling partners in the presence of carbon monoxide. rsc.org More recent developments include C-H activation strategies, where a C-H bond is directly functionalized to form a C-C bond, providing a highly atom-economical route to ketones. acs.org

Rhodium catalysts are effective for hydroacylation reactions, where an aldehyde is added across a double bond to form a ketone. organic-chemistry.org Rhodium has also been used in the alkylation of aromatic ketones and the synthesis of α,β-unsaturated ketones. acs.orgmdpi.com

The following table summarizes selected transition metal-catalyzed reactions for ketone synthesis.

CatalystReaction TypeSubstratesProduct TypeReference(s)
PalladiumCross-CouplingArylboronic Acid, Carboxylic AcidAryl Ketone organic-chemistry.org
PalladiumC-H FunctionalizationArene, Carbon MonoxideDiaryl Ketone rsc.org
RhodiumHydroacylationAldehyde, OlefinKetone organic-chemistry.org
RhodiumC-H AdditionAromatic Ketone, Allylic Alcoholβ-Aryl Carbonyl mdpi.com
Organocatalytic Pathways

The synthesis of sterically hindered aryl ketones such as this compound presents a significant challenge for traditional synthetic methods. Asymmetric organocatalysis has emerged as a powerful tool for constructing chiral molecules, offering pathways that avoid harsh conditions and toxic metal catalysts. nih.govresearchgate.netrsc.org While specific organocatalytic routes to this compound are not extensively documented, established principles can be applied to devise potential synthetic strategies.

One plausible approach involves the organocatalytic Friedel-Crafts acylation of benzene with a sterically demanding acylating agent derived from 2,2,4-trimethylpentanoic acid. Chiral phosphoric acids or bifunctional amine-squaramide catalysts could be employed to induce enantioselectivity, although the significant steric bulk of the 2,2,4-trimethylpentanoyl group would likely necessitate highly active catalysts and optimized reaction conditions to achieve satisfactory yields and stereocontrol.

Alternatively, a convergent strategy could involve an organocatalytic conjugate addition. For instance, a Michael addition of an appropriate organometallic phenyl reagent to a sterically hindered α,β-unsaturated aldehyde or ketone, catalyzed by a chiral secondary amine (e.g., a diarylprolinol silyl (B83357) ether), could generate a key intermediate. Subsequent oxidation would then yield the target ketone. The primary challenge in such a sequence is overcoming the steric hindrance at the β-position of the Michael acceptor.

Synthesis of Functionalized Derivatives of this compound

The functionalization of a sterically encumbered molecule like this compound requires robust and highly selective synthetic methods. The bulky 2,2,4-trimethylpentyl group significantly influences the reactivity of the adjacent carbonyl and phenyl moieties. Notably, the absence of α-hydrogens on the alkyl side of the carbonyl group precludes common enolate-based functionalization strategies at that position.

Alkynylation and Alkenylation Strategies

Strategies for introducing alkyne and alkene functionalities into ketones can be adapted for this compound, primarily through addition to the carbonyl group or via deconstructive C-C bond activation methods.

Carbonyl Addition: The most direct approach for alkynylation is the nucleophilic addition of a metal acetylide (e.g., from a terminal alkyne and n-butyllithium or a Grignard reagent) to the carbonyl carbon. nih.gov This reaction would yield a chiral tertiary propargylic alcohol. The stereochemical outcome of such additions can be controlled using chiral ligands or auxiliaries.

Deacylative Alkynylation: Modern methodologies, such as dual nickel/photoredox-catalyzed deacylative alkynylation, offer an alternative pathway. nih.govahnu.edu.cn In this approach, the ketone is first condensed with a reagent like N′-methylpicolinohydrazonamide to form a pre-aromatic intermediate. Oxidative cleavage of an α-C─C bond generates an alkyl radical, which is then coupled with an alkynyl bromide. This strategy could potentially be applied to introduce an alkyne group by cleaving the ketone's acyl group.

For alkenylation, nickel-catalyzed methods that mediate the conversion of ketones to alkenes via a hydrazine (B178648) intermediate present a viable option. nih.gov This reaction transforms the C=O bond into a C=C bond, and its stereoselectivity can often be controlled.

StrategyReagents/CatalystsFunctional Group IntroducedProduct Type
Carbonyl AdditionTerminal Alkyne, n-BuLi or RMgXAlkyneTertiary Propargylic Alcohol
Deacylative AlkynylationNi/Photoredox Catalyst, Alkynyl BromideAlkyneAlkyl-tethered Alkyne
Hydrazine-mediated AlkenylationHydrazine, Ni Catalyst (e.g., Ni(PPh3)2Cl2), Base (e.g., TBD)AlkeneSubstituted Alkene

Hydroxylation and Reductive Transformations

Introducing a hydroxyl group or reducing the carbonyl are key transformations for generating valuable derivatives.

Hydroxylation: Due to the lack of α-protons at the C2 position, typical enolate-based α-hydroxylation is not feasible. However, alternative strategies exist. Oxidation of alkyl aryl ketones using reagents like Oxone in the presence of a catalytic amount of iodobenzene (B50100) can afford α-hydroxyalkyl aryl ketones. organic-chemistry.org This method could potentially achieve hydroxylation at the C3 methylene (B1212753) position. Furthermore, remote C-H hydroxylation on the alkyl chain or directed hydroxylation of the phenyl ring are possibilities using advanced catalytic systems.

Reductive Transformations: The asymmetric reduction of the prochiral carbonyl group in this compound to a chiral secondary alcohol is a critical transformation. The steric hindrance around the ketone makes this challenging. researchgate.netresearchgate.net Biocatalysis, using alcohol dehydrogenases (ADHs) or ketoreductases (KREDs), is a powerful approach for reducing bulky-bulky ketones with high enantioselectivity. researchgate.netresearchgate.netacs.org Chemical methods, such as asymmetric transfer hydrogenation using Noyori-type Ru(II)-arene-diamine catalysts, are also highly effective for the enantioselective reduction of aryl ketones. wikipedia.orgmdpi.com

TransformationMethodCatalyst/ReagentTypical Outcome
HydroxylationOxidationOxone, Iodobenzene (cat.)α-Hydroxy Ketone
Asymmetric ReductionBiocatalysisAlcohol Dehydrogenase (ADH) / Ketoreductase (KRED)Enantiopure Secondary Alcohol
Asymmetric ReductionTransfer Hydrogenation(R,R)-RuCl(p-cymene)(TsDPEN)Enantiopure Secondary Alcohol

Halogenation and Halogenated Precursors

Halogenation provides versatile chemical handles for further synthetic modifications.

Direct Halogenation: The absence of enolizable α-protons prevents direct α-halogenation next to the carbonyl group. However, electrophilic aromatic substitution on the phenyl ring can be readily achieved. Using reagents like Br₂ with a Lewis acid catalyst (e.g., FeBr₃) would lead to bromination, likely at the para- and ortho-positions, with the regioselectivity influenced by the steric bulk of the trimethylpentanoyl group. Radical halogenation using N-bromosuccinimide (NBS) under UV irradiation could potentially introduce a halogen at the C3 position of the alkyl chain.

Halogenated Precursors: A more controlled approach involves using halogenated starting materials. For instance, a Friedel-Crafts acylation of bromobenzene (B47551) with 2,2,4-trimethylpentanoyl chloride would yield a bromo-substituted derivative of the target ketone. These halogenated precursors are valuable intermediates for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds. pressbooks.publibretexts.orglibretexts.org

Amination and Nitrogen-containing Derivatives

The synthesis of nitrogen-containing derivatives is of significant interest for pharmaceutical and materials science applications.

Reductive Amination: This is one of the most direct methods for converting a ketone into an amine. wikipedia.org The reaction of this compound with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) forms a new C-N bond. nih.gov The significant steric hindrance can make this transformation challenging, sometimes requiring specialized catalysts like Rh or Ru complexes with carbon monoxide as a deoxygenating agent. rsc.org

Synthesis from Amino Precursors: An alternative route involves building the molecule from nitrogen-containing starting materials. For example, starting with a nitro-substituted aryl ketone and subsequently reducing the nitro group to an amine provides a pathway to amino-phenyl derivatives. Synthesizing α-amino ketones often involves the nucleophilic substitution of an α-halo ketone with an amine; while not possible at C2 for the title compound, this strategy could be applied to derivatives halogenated at the C3 position. rsc.org

Chemo-, Regio-, and Stereoselective Synthetic Approaches

Achieving high levels of selectivity is paramount in the synthesis of complex molecules. For this compound and its analogues, the steric and electronic properties of the molecule dictate the strategic approaches required.

Chemoselectivity: In multifunctional derivatives, chemoselectivity involves differentiating between reactive sites. For instance, in a molecule containing the ketone and an ester, a reducing agent like sodium borohydride (B1222165) would selectively reduce the ketone over the ester. Conversely, when functionalizing the phenyl ring via electrophilic substitution, the bulky acyl group acts as a deactivating, meta-directing group, but steric hindrance might favor para-substitution.

Regioselectivity: Controlling the position of functionalization is crucial. As discussed, halogenation of the phenyl ring can be directed to the ortho-, meta-, or para-positions depending on the conditions. The alkylation of unsymmetrical ketones typically occurs at the less-hindered α-site, but advanced nickel-catalyzed methods have been developed for alkylation at the more-hindered position, a principle that could be relevant for derivatives of the title compound that possess multiple potential reaction sites. nih.gov

Stereoselectivity: The primary stereochemical challenge lies in the asymmetric reduction of the carbonyl group to create a chiral center. As highlighted, both biocatalytic methods with enzymes like KREDs and transition-metal-catalyzed asymmetric transfer hydrogenation are state-of-the-art solutions for achieving high enantiomeric excess (ee) in the synthesis of the corresponding chiral alcohol. researchgate.netwikipedia.orgmdpi.com The choice of catalyst, ligand, and reaction conditions is critical for controlling the absolute stereochemistry of the product.

Mechanistic Investigations of Reactions Involving 2,2,4 Trimethyl 1 Phenylpentan 1 One Scaffolds

Detailed Reaction Mechanisms for Formation Pathways

The synthesis of sterically hindered ketones such as 2,2,4-trimethyl-1-phenylpentan-1-one can be achieved through various strategic pathways. Understanding the detailed mechanisms of these reactions is crucial for optimizing reaction conditions and predicting outcomes.

The carbon skeleton of this compound can be envisioned as the product of a crossed aldol (B89426) reaction. In a crossed aldol reaction, two different carbonyl compounds react to form a new carbon-carbon bond. uobabylon.edu.iqlibretexts.org For this reaction to be effective and avoid a complex mixture of products, specific conditions and reactant choices are necessary. libretexts.org

A plausible synthetic route involves the reaction between a ketone that can form an enolate and an aldehyde that cannot, or is a highly reactive electrophile. For the synthesis of the target scaffold, a suitable pairing would be 2,2-dimethyl-1-phenylpropan-1-one (as the enolate precursor) and isobutyraldehyde (as the electrophilic acceptor).

The mechanism proceeds through the following steps:

Enolate Formation: A base removes an alpha-proton from 2,2-dimethyl-1-phenylpropan-1-one. This step is often the rate-determining step. The resulting enolate is stabilized by resonance with the carbonyl group.

Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of isobutyraldehyde. This forms a tetrahedral intermediate known as an alkoxide. libretexts.org

Protonation: The alkoxide is protonated by a solvent molecule (like water or alcohol) to yield a β-hydroxy ketone, the aldol addition product. libretexts.org

Dehydration (Condensation): Under heating or stronger basic/acidic conditions, the β-hydroxy ketone can undergo dehydration. An alpha-proton is removed, and the hydroxyl group leaves, forming an α,β-unsaturated ketone. masterorganicchemistry.com It is important to note that the target compound, this compound, is a saturated ketone, implying that the reaction would be stopped at the aldol addition stage, followed by a separate reduction of the hydroxyl group, or that the condensation product (the enone) would be subjected to a subsequent reduction step.

Transition State Analysis: The stereochemistry of aldol reactions is often discussed in the context of the Zimmerman-Traxler model, which describes a six-membered ring-like transition state. While the target molecule is achiral, understanding the transition state is key to controlling similar reactions that may produce chiral centers. The geometry of the enolate (E or Z) and the coordination of the metal cation from the base influence the spatial arrangement of the reactants in the transition state, thereby dictating the stereochemical outcome.

StepReactant 1 (Enolate Precursor)Reactant 2 (Electrophile)Key IntermediateFinal Product (before reduction)
Crossed Aldol 2,2-dimethyl-1-phenylpropan-1-oneIsobutyraldehydePhenyl-C(O)-C⁻(CH₃)₂5-hydroxy-2,2,4-trimethyl-1-phenylpentan-1-one

Photochemistry offers powerful, non-thermal pathways for complex molecular transformations. Visible-light photocatalysis, in particular, has emerged as a mild and sustainable tool for generating reactive intermediates. nih.gov

While this compound itself does not readily undergo these processes, its derivatives, particularly α,β-unsaturated analogues, could participate in such reactions. A general mechanism involves the photochemical excitation of the substrate, followed by a series of cyclization and oxidation steps to form an aromatic ring. benthamscience.com

A plausible mechanism, based on related transformations, would be: chinesechemsoc.org

Photoexcitation: The carbonyl compound or a photocatalyst absorbs visible light, promoting an electron to a higher energy orbital, creating a highly reactive excited state.

Intramolecular Cyclization: This excited species undergoes an intramolecular radical cyclization. For instance, a derivative with an appropriately positioned reacting group could form a new ring.

Aromatization: The cyclized intermediate then undergoes an oxidative aromatization process, often involving the elimination of a small molecule (like H₂) or reaction with a mild oxidant, to yield a stable aromatic product. benthamscience.com These cascade reactions allow for the rapid construction of complex polycyclic structures from simpler precursors in a single step. benthamscience.com

Ketones and aldehydes can serve as precursors to alkyl radicals under photoredox conditions. nih.gov This represents a reversal of their typical role as electrophiles. The generation of a radical at the carbonyl carbon can be achieved through a combination of proton-coupled electron transfer (PCET) and a subsequent spin-center shift (SCS). researchgate.net

The general pathway is as follows:

Photoexcited Catalyst Formation: A photocatalyst (e.g., an Iridium complex) absorbs visible light to form a long-lived excited state.

Reductive Quenching: The excited photocatalyst is reduced by a sacrificial agent, generating a more strongly reducing form of the catalyst.

PCET Activation: The reduced catalyst engages in PCET with the ketone substrate. An electron is transferred to the carbonyl group concurrently with a proton transfer to the carbonyl oxygen, forming an α-oxy radical (a ketyl radical). nih.govresearchgate.net

Radical Reactivity: This α-oxy radical is a key transient species. It can participate in various reactions, such as addition to heteroarenes or other radical acceptors, effectively using the ketone as an alkyl radical equivalent. nih.gov Aldehydes can also participate in radical reactions, though they are prone to decarbonylation. libretexts.org

Reaction TypeKey ProcessInitiatorKey IntermediatePotential Outcome
Cyclization Intramolecular C-C bond formationVisible LightExcited State SpeciesPolycyclic Aromatic Systems
Radical Generation Proton-Coupled Electron Transfer (PCET)Visible Light + Photocatalystα-oxy radical (Ketyl radical)C-H Functionalization

A sophisticated method for constructing ketones with quaternary carbon centers involves a metal-free oxidative difunctionalization of alkenes. rsc.org This pathway utilizes alkylaldehydes as alkylating reagents through a cascade of decarbonylation and migration steps.

A representative mechanism for forming a related ketone scaffold is:

Radical Initiator Decomposition: A radical initiator (e.g., di-tert-butyl peroxide, DTBP) decomposes upon heating to generate tert-butoxyl radicals.

Hydrogen Atom Abstraction: The tert-butoxyl radical abstracts the aldehydic hydrogen from an alkylaldehyde, forming an acyl radical.

Decarbonylation: The acyl radical rapidly loses a molecule of carbon monoxide (CO) to generate an alkyl radical. This is a key step that transforms the aldehyde into an alkyl source.

Radical Addition: The newly formed alkyl radical adds to the double bond of a substrate like a 1,4-enyn-3-ol.

1,2-Alkynyl Migration: The resulting radical intermediate undergoes a 1,2-migration of the alkynyl group, leading to the formation of a more stable radical.

Oxidation and Tautomerization: The radical is then oxidized, and subsequent tautomerization of the enol form yields the final ketone product, which contains a challenging quaternary carbon adjacent to the carbonyl group. rsc.org

Photochemical Reaction Mechanisms

Elucidation of Reaction Intermediates and Transient Species

The mechanisms described above are characterized by the formation of various short-lived, highly reactive intermediates. The direct observation and characterization of these species are often challenging but crucial for mechanistic validation.

Enolates: These are key intermediates in aldol reactions, acting as carbon-based nucleophiles. Their structure and geometry are critical in determining the reaction's stereochemical outcome. uobabylon.edu.iq

β-Hydroxy Ketones (Aldol Adducts): These are the initial products of aldol addition reactions. They are stable enough to be isolated but can be readily dehydrated to form enones. masterorganicchemistry.com

Excited State Species: In photochemical reactions, the absorption of light generates electronically excited molecules (e.g., IrIII complex). nih.gov These species have different reactivity and lifetimes compared to their ground-state counterparts and are the primary drivers of subsequent chemical events.

α-Oxy Radicals (Ketyl Radicals): Formed via PCET, these oxygen-centered radicals are pivotal intermediates that allow ketones to act as alkyl radical equivalents. nih.govresearchgate.net Their formation can be supported by mechanistic probes and quenching experiments.

Acyl and Alkyl Radicals: In the decarbonylation pathway, acyl radicals are formed transiently before losing CO to produce the alkyl radicals that ultimately participate in C-C bond formation. rsc.org

Vinyl Cations: In some metal-catalyzed cycloisomerization reactions, which can lead to related structures, activation of an enone moiety can form a transient vinyl cation that undergoes a 1,2-alkyl shift. nih.gov

Kinetic Studies and Rate Law Determination

Kinetic studies are fundamental to elucidating reaction mechanisms by providing insights into the sequence of elementary steps and the composition of the transition state of the rate-determining step. For a reaction involving the this compound scaffold, a primary objective of kinetic analysis would be to determine the reaction's rate law. The rate law is an equation that expresses the reaction rate as a function of the concentrations of the reactants.

A common method for determining the rate law is the method of initial rates. This involves running a series of experiments where the initial concentration of one reactant is varied while the others are kept constant. The effect of the change in concentration on the initial reaction rate reveals the order of the reaction with respect to that reactant.

Consider a hypothetical reaction where this compound reacts with a nucleophile (Nu⁻) in the presence of an acid catalyst (H⁺). The general form of the rate law would be:

Rate = k[this compound]ˣ[Nu⁻]ʸ[H⁺]ᶻ

where:

k is the rate constant.

x, y, and z are the reaction orders with respect to each reactant.

To determine the values of x, y, and z, a series of experiments would be conducted. The following interactive data table presents hypothetical experimental data for such a reaction.

Interactive Data Table: Hypothetical Kinetic Data
Experiment[this compound] (M)[Nu⁻] (M)[H⁺] (M)Initial Rate (M/s)
10.100.100.101.5 x 10⁻⁵
20.200.100.103.0 x 10⁻⁵
30.100.200.106.0 x 10⁻⁵
40.100.100.201.5 x 10⁻⁵

From this hypothetical data:

Comparing experiments 1 and 2, doubling the concentration of this compound doubles the initial rate, indicating the reaction is first order with respect to the ketone (x = 1).

Comparing experiments 1 and 3, doubling the concentration of the nucleophile quadruples the initial rate, indicating the reaction is second order with respect to the nucleophile (y = 2).

Comparing experiments 1 and 4, doubling the concentration of the acid catalyst has no effect on the initial rate, indicating the reaction is zero order with respect to the acid catalyst (z = 0).

Therefore, the hypothetical rate law for this reaction would be:

Rate = k[this compound][Nu⁻]²

This rate law suggests a mechanism where the rate-determining step involves one molecule of the ketone and two molecules of the nucleophile.

Stereochemical Control and Diastereoselectivity in Reactions

The structure of this compound includes a chiral center at the C4 position. Reactions involving the carbonyl group at C1 can lead to the formation of a new stereocenter, resulting in diastereomeric products. The study of stereochemical control and diastereoselectivity is crucial for understanding the three-dimensional aspects of the reaction mechanism and for the synthesis of stereochemically pure compounds.

Nucleophilic addition to the carbonyl group is a key reaction type for this scaffold. The stereochemical outcome of such an addition is influenced by several factors, including the steric hindrance around the carbonyl group and the nature of the nucleophile and reaction conditions.

Due to the bulky tert-butyl group adjacent to the carbonyl, the two faces of the carbonyl plane (re and si faces) are diastereotopic. Nucleophilic attack can occur from either face, potentially leading to two different diastereomers. The facial selectivity is often governed by steric hindrance, with the nucleophile preferentially attacking from the less hindered face.

For example, in the reduction of the carbonyl group using a hydride source, the approach of the hydride can be directed by the existing chiral center. The relative stereochemistry of the resulting alcohol will depend on whether the hydride attacks from the same side as the larger substituent on the chiral center (syn-addition) or from the opposite side (anti-addition).

The diastereoselectivity of such reactions can often be quantified by the diastereomeric excess (d.e.), which is the excess of one diastereomer over the other.

Diastereomeric Excess (% d.e.) = |(% Diastereomer 1) - (% Diastereomer 2)|

The following table illustrates hypothetical results for the diastereoselectivity of a nucleophilic addition to this compound with different nucleophiles, showcasing how the choice of reagent can influence the stereochemical outcome.

Interactive Data Table: Hypothetical Diastereoselectivity in Nucleophilic Addition
Nucleophile (Nu⁻)Diastereomer 1 (Syn-addition) (%)Diastereomer 2 (Anti-addition) (%)Diastereomeric Excess (% d.e.)
CH₃MgBr752550
(CH₃)₂CuLi901080
LiAlH₄604020
NaBH₄554510

These hypothetical data suggest that bulkier or chelation-controlled reagents might lead to higher diastereoselectivity. Detailed mechanistic studies would involve computational modeling and spectroscopic analysis of the products to rationalize the observed stereochemical preferences, often invoking models like the Felkin-Anh model to predict the favored direction of nucleophilic attack.

Advanced Spectroscopic and Crystallographic Characterization of 2,2,4 Trimethyl 1 Phenylpentan 1 One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Through the application of one-dimensional and two-dimensional experiments, a complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals for 2,2,4-trimethyl-1-phenylpentan-1-one can be achieved.

A combination of advanced NMR experiments is essential for assigning the complex spin systems within the this compound molecule.

¹H and ¹³C NMR: The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons, while the ¹³C NMR spectrum reveals the number and type of carbon atoms. For this compound, the aromatic protons of the phenyl group are expected to appear in the downfield region (δ 7.2-8.0 ppm), while the aliphatic protons of the trimethylpentyl chain will resonate in the upfield region (δ 0.8-3.0 ppm). The carbonyl carbon is a key diagnostic signal in the ¹³C NMR spectrum, typically appearing around δ 200 ppm.

DEPT (Distortionless Enhancement by Polarization Transfer): This technique is used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. A DEPT-135 experiment would show positive signals for CH₃ and CH groups and negative signals for CH₂ groups, which is crucial for assigning the carbons in the alkyl chain.

COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds. For the target molecule, COSY would show correlations between the proton on C4 and the protons on the C3 and C5 methyl groups, helping to map out the alkyl chain's connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton-carbon pairs. libretexts.org This is a powerful tool for definitively assigning which protons are attached to which carbons. For example, the signal for the C3 methylene protons in the ¹H spectrum would show a cross-peak to the C3 carbon signal in the ¹³C spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, providing insights into the molecule's three-dimensional structure and conformation. For instance, NOESY could show correlations between the protons of the C2 methyl groups and the C3 methylene group.

PositionCarbon TypePredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
C=OC~205-Aromatic H, C3-H
C1' (ipso)C~135-Aromatic H
C2'/C6' (ortho)CH~128~7.9C=O, C1', C4'
C3'/C5' (meta)CH~129~7.5C1', C5'/C3'
C4' (para)CH~133~7.6C2'/C6'
C2C~45-C2-CH₃, C3-H
C2-CH₃CH₃~28~1.1C2, C3
C3CH₂~55~1.8C2, C4, C2-CH₃
C4CH~30~1.9C3, C5, C4-CH₃
C4-CH₃CH₃~22~0.9 (d)C3, C4, C5
C5CH₃~25~0.9 (d)C3, C4, C4-CH₃

The carbon atom at the C4 position in this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. NMR spectroscopy, in conjunction with chiral solvating agents (CSAs), is a powerful method for determining the enantiomeric excess (ee) of a chiral compound. researchgate.netacs.org

Enantiomers are chemically identical in an achiral environment and thus produce identical NMR spectra. However, when a CSA is added to a solution of a racemic or scalemic mixture, it forms transient diastereomeric complexes with each enantiomer. semanticscholar.orgresearchgate.net These diastereomeric complexes are no longer mirror images and will have different chemical and physical properties, resulting in separate, distinguishable signals in the NMR spectrum for the R and S enantiomers. ochemacademy.com

The process involves dissolving the analyte in a suitable solvent along with a molar excess of the CSA. The ¹H NMR spectrum is then recorded. The chemical shift difference (Δδ) between corresponding signals of the two diastereomeric complexes allows for the integration of these separate peaks. The ratio of the integrals directly corresponds to the ratio of the enantiomers in the sample, from which the enantiomeric excess can be calculated. The choice of CSA is critical and depends on the functional groups present in the analyte to ensure effective interaction and spectral resolution.

Mass Spectrometry (MS) for Structural Confirmation and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry can measure the mass of a molecule with very high accuracy (typically to within 5 ppm). This allows for the determination of the exact molecular formula of a compound. For this compound, the molecular formula is C₁₄H₂₀O. HRMS can distinguish this formula from other possible formulas that have the same nominal mass.

ParameterValue
Molecular FormulaC₁₄H₂₀O
Nominal Mass204 amu
Calculated Exact Mass204.15142 u

In mass spectrometry, the molecular ion (M⁺) can undergo fragmentation into smaller charged ions. The pattern of these fragments provides a molecular fingerprint. For aromatic ketones like this compound, a characteristic fragmentation is alpha-cleavage, which is the breaking of the bond adjacent to the carbonyl group. youtube.comyoutube.comwpmucdn.com

The two primary alpha-cleavage pathways are:

Cleavage between the carbonyl carbon and the phenyl ring: This results in the formation of a benzoyl cation ([C₆H₅CO]⁺) with an m/z of 105, which is often a very intense peak. The other fragment is a 2,2,4-trimethylpentyl radical.

Cleavage between the carbonyl carbon and the alkyl chain: This pathway leads to the loss of the alkyl group as a radical and the formation of an acylium ion. Cleavage of the C1-C2 bond results in the loss of a C₈H₁₇ radical, leaving the benzoyl cation (m/z 105).

Another common fragmentation involves cleavage within the branched alkyl chain. For example, the loss of a tert-butyl radical (C₄H₉•) from the molecular ion would result in a fragment ion.

m/zProposed Fragment IonProposed StructureFragmentation Pathway
204[C₁₄H₂₀O]⁺Molecular Ion (M⁺)Ionization
105[C₆H₅CO]⁺Benzoyl cationAlpha-cleavage of C(O)-Alkyl bond
77[C₆H₅]⁺Phenyl cationLoss of CO from benzoyl cation
57[C₄H₉]⁺tert-Butyl cationCleavage of C3-C4 bond

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum provides information about the functional groups present in the molecule.

For this compound, the key vibrational modes are:

C=O Stretch: The carbonyl group of a ketone produces a very strong and sharp absorption band. In aromatic ketones, conjugation with the phenyl ring lowers the vibrational frequency compared to aliphatic ketones. This peak is expected in the range of 1685-1666 cm⁻¹. orgchemboulder.comspectroscopyonline.com

C-H Stretch (Aromatic): The C-H stretching vibrations of the phenyl ring typically appear as a group of bands above 3000 cm⁻¹.

C-H Stretch (Aliphatic): The C-H stretching vibrations of the methyl and methylene groups in the alkyl chain occur just below 3000 cm⁻¹.

C=C Stretch (Aromatic): The carbon-carbon stretching vibrations within the aromatic ring usually appear as a series of bands in the 1600-1450 cm⁻¹ region.

C-C-C Stretch: Aromatic ketones also show a characteristic C-C-C stretch involving the carbonyl carbon and the two adjacent carbons, which typically falls between 1300 and 1230 cm⁻¹.

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3100-3000Medium
Aliphatic C-H Stretch2960-2850Strong
Carbonyl C=O Stretch (Conjugated)1685-1666Strong, Sharp
Aromatic C=C Stretch1600-1450Medium to Weak
C-C-C Stretch1300-1230Medium

X-ray Diffraction Crystallography for Solid-State Molecular Architecture

X-ray Diffraction (XRD) crystallography is a premier analytical technique for determining the precise arrangement of atoms within a crystalline solid. kpi.ua The method relies on the diffraction of an X-ray beam by the electron clouds of the atoms in a crystal lattice. By measuring the angles and intensities of the diffracted beams, a three-dimensional map of the electron density can be produced, revealing the molecular structure, bond lengths, bond angles, and intermolecular interactions. kpi.ua

For a compound like this compound, which is a liquid at room temperature, X-ray crystallography would first require its crystallization. This process is often the most challenging step, involving the slow cooling of a concentrated solution or vapor diffusion to obtain a single, high-quality crystal suitable for analysis.

Once a suitable crystal is obtained, it is mounted in a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern, a unique fingerprint for that crystalline solid, is recorded and analyzed. The data processing yields the unit cell dimensions (the smallest repeating unit of the crystal lattice) and the space group, which describes the symmetry of the crystal. Further refinement of the data allows for the determination of the exact coordinates of each atom in the molecule.

Detailed Research Findings

As of the latest literature review, a definitive single-crystal X-ray diffraction study for this compound has not been published. Therefore, specific crystallographic data such as unit cell parameters, space group, and precise bond lengths are not available for this particular compound.

However, to illustrate the type of data obtained from such an analysis, the crystallographic parameters for an analogous phenyl ketone, 4-(Dimethylamino)phenyl phenyl ketone, are presented below. nih.gov This data showcases the detailed structural information that would be obtained for this compound if a similar study were conducted.

ParameterValue for 4-(Dimethylamino)phenyl phenyl ketone nih.gov
Chemical FormulaC15H15NO
Formula Weight225.28
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)13.0575 (3)
b (Å)7.7456 (2)
c (Å)12.4931 (3)
β (°)111.717 (1)
Volume (ų)1173.85 (5)
Z (Molecules per unit cell)4
Temperature (K)100.0 (1)

For derivatives of this compound, crystallographic analysis would reveal how different substituent groups affect the molecular packing in the solid state. For instance, the introduction of groups capable of hydrogen bonding could lead to significantly different crystal lattices and intermolecular arrangements compared to the parent compound.

Other Advanced Analytical Techniques (e.g., X-ray Fluorescence Spectral Analysis for Elemental Composition)

X-ray Fluorescence (XRF) spectroscopy is a powerful, non-destructive analytical technique used to determine the elemental composition of materials. The method involves irradiating a sample with a primary X-ray beam, which excites atoms within the sample and causes them to emit "secondary" or fluorescent X-rays. researchgate.net Each element emits X-rays at a unique, characteristic energy, allowing for the identification of the elements present. nih.gov The intensity of the emitted X-rays is proportional to the concentration of that element in the sample, enabling quantitative analysis. stenutz.eu

While primarily used for inorganic materials, XRF can detect elements heavier than sodium (Na) in organic samples. researchgate.net For a pure sample of this compound (C₁₄H₂₀O), an XRF analysis would be expected to primarily detect the signals for Carbon (C) and Oxygen (O). However, standard XRF instruments often have limitations in detecting such light elements, and the technique is more commonly applied to identify heavier trace elements or contaminants.

Detailed Research Findings

Specific XRF analysis data for this compound is not available in the surveyed scientific literature. The primary application of this technique would be for quality control, confirming the absence of inorganic impurities or catalysts (e.g., metal residues from synthesis).

For derivatives of this compound, XRF becomes a more powerful tool, especially if heteroatoms are introduced. For example, if a derivative were synthesized to include a halogen (e.g., Bromine, Chlorine) or a sulfur atom, XRF would be an excellent method to confirm the presence of these elements and quantify their concentration in the bulk material.

The following table illustrates the hypothetical results from an XRF analysis on a pure sample of this compound, demonstrating its expected elemental composition.

ElementSymbolExpected Weight %Detection Status
CarbonC82.30%Detectable
HydrogenH9.87%Not Detectable
OxygenO7.83%Detectable

Detection of light elements like Carbon and Oxygen can be challenging and may require specialized instrumentation.

Theoretical and Computational Chemistry Studies on 2,2,4 Trimethyl 1 Phenylpentan 1 One

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone of modern computational chemistry for studying the electronic structure of molecules. wikipedia.orgrsc.org DFT methods are used to determine the ground-state electronic energy and density of a molecule, from which numerous other properties can be derived. For 2,2,4-trimethyl-1-phenylpentan-1-one, DFT calculations would typically be performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to obtain an optimized molecular geometry and electronic properties.

The analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The HOMO represents the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. Conversely, the LUMO represents the region most likely to accept an electron, indicating susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

The charge distribution within this compound can be visualized using molecular electrostatic potential (MEP) maps. These maps show regions of positive and negative electrostatic potential, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) sites. For this ketone, the carbonyl oxygen would be expected to be a region of high electron density (negative potential), while the carbonyl carbon would be relatively electron-deficient (positive potential).

Illustrative Data Table: Calculated Electronic Properties of this compound

Property Hypothetical Value Significance
HOMO Energy -6.5 eV Indicates the energy of the most available electrons for reaction.
LUMO Energy -1.2 eV Indicates the energy of the lowest energy orbital for accepting electrons.
HOMO-LUMO Gap 5.3 eV A larger gap suggests higher kinetic stability.

Note: The values in this table are illustrative and represent typical ranges for similar aromatic ketones.

Computational methods can predict various spectroscopic parameters, which can be used to interpret experimental spectra or to identify unknown compounds. olemiss.edu For this compound, these predictions would include:

Infrared (IR) Spectroscopy: Calculation of vibrational frequencies can predict the positions of absorption bands in the IR spectrum. The most prominent feature for a ketone is the C=O stretching frequency, which is typically found in the range of 1660-1770 cm⁻¹. libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) of ¹H and ¹³C atoms. researchgate.net The chemical shift of the carbonyl carbon in ketones typically appears in the downfield region of the ¹³C NMR spectrum (190-215 ppm). libretexts.org

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to the absorption of light in the UV-Vis region. For aromatic ketones, transitions such as n → π* and π → π* are of particular interest.

Illustrative Data Table: Predicted Spectroscopic Data for this compound

Spectroscopic Parameter Predicted Value Experimental Correlation
C=O Stretching Frequency ~1690 cm⁻¹ Strong absorption in the IR spectrum.
¹³C Chemical Shift (C=O) ~200 ppm Downfield signal in the ¹³C NMR spectrum.
¹H Chemical Shift (α-protons) 2.5 - 2.9 ppm Signals for protons adjacent to the carbonyl group.
λmax (n → π*) ~320 nm Weak absorption in the UV-Vis spectrum.

Note: The values in this table are illustrative and based on typical values for aromatic ketones.

Computational Modeling of Reaction Pathways and Energy Landscapes

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface (PES). This involves identifying and characterizing all stationary points, including reactants, products, intermediates, and transition states.

For any proposed reaction involving this compound, such as a photochemical Norrish Type I or Type II reaction, computational methods can be used to locate the transition state (TS) structures. A transition state is a first-order saddle point on the PES, and its structure provides insight into the geometry of the molecule as it transforms from reactant to product. The energy of the transition state determines the activation energy of the reaction. Reaction intermediates, which are local minima on the PES, can also be identified and characterized.

When a reaction can lead to multiple products, computational modeling can help predict the stereoselectivity (the preferential formation of one stereoisomer) and regioselectivity (the preferential formation of one constitutional isomer). nih.gov By calculating the activation energies for the different pathways leading to the various possible products, the most favorable reaction pathway can be identified. The pathway with the lowest activation energy is expected to be the dominant one, thus determining the major product.

Conformational Analysis and Molecular Dynamics Simulations

Due to the presence of several single bonds, this compound is a flexible molecule with multiple possible conformations. mdpi.com Conformational analysis aims to identify the different stable conformers and to determine their relative energies. This is important as the reactivity and properties of a molecule can be influenced by its conformation. nih.gov

Molecular dynamics (MD) simulations can provide further insight into the dynamic behavior of this compound. mdpi.com In an MD simulation, the motion of the atoms in the molecule is simulated over time by solving Newton's equations of motion. This allows for the exploration of the conformational space and the study of how the molecule's shape and structure fluctuate under specific conditions of temperature and pressure.

Hirshfeld Surface Analysis for Intermolecular Interactions

Theoretical and computational chemistry provides a powerful lens for understanding the intricate world of molecular interactions. Among the various techniques available, Hirshfeld surface analysis has emerged as a potent tool for the visualization and quantification of intermolecular contacts within a crystal lattice. This method allows for a detailed exploration of how molecules pack in the solid state, which is governed by a delicate balance of attractive and repulsive forces. Although specific crystallographic data and a corresponding Hirshfeld surface analysis for this compound are not available in the cited literature, the principles of this analytical method can be described to illustrate how it would be applied to elucidate the intermolecular interactions of this compound.

Hirshfeld surface analysis is predicated on the concept of partitioning the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the electron distribution of the surrounding molecules. This partitioning results in a unique three-dimensional surface for each molecule, known as the Hirshfeld surface. The properties of this surface can be mapped to visualize and analyze different aspects of the molecule's interaction with its neighbors.

A key feature of this analysis is the use of the normalized contact distance, d_norm, which is a function of d_i (the distance from the surface to the nearest nucleus inside the surface) and d_e (the distance from the surface to the nearest nucleus outside the surface), normalized by the van der Waals radii of the respective atoms. The d_norm value can be mapped onto the Hirshfeld surface using a red-white-blue color scheme:

Red regions indicate shorter contacts, where interactions are stronger and the distances are less than the sum of the van der Waals radii.

White regions represent contacts that are approximately equal to the van der Waals separation.

Blue regions denote longer contacts, where intermolecular distances are greater than the van der Waals radii.

For a molecule like this compound, which contains a phenyl ring, a carbonyl group, and several methyl groups, one would anticipate a complex pattern of intermolecular interactions. The d_norm map would likely reveal red spots corresponding to potential C-H···O or C-H···π interactions, which are crucial in directing the crystal packing.

Further insights are provided by other surface properties such as the shape index and curvedness. The shape index is particularly useful for identifying π-π stacking interactions, which would be relevant for the phenyl groups of adjacent molecules. Complementary red and blue triangles on the shape index map are indicative of such stacking. Curvedness, on the other hand, delineates the flatness of the surface, with flat green patches often corresponding to planar regions of the molecule that are involved in stacking.

Given the molecular structure, a hypothetical breakdown of the intermolecular contacts that would be quantified by a Hirshfeld surface analysis is presented in the table below. The percentages represent the relative contribution of each type of contact to the total Hirshfeld surface area.

Interaction TypeHypothetical Contribution (%)Description
H···H~50-60%The most abundant contacts due to the large number of hydrogen atoms in the trimethyl and pentane (B18724) moieties. These are generally weak, van der Waals interactions.
C···H / H···C~25-35%These contacts involve the carbon framework and the hydrogen atoms. They include potential C-H···π interactions between the alkyl hydrogens and the phenyl ring of a neighboring molecule.
O···H / H···O~5-15%These are significant interactions, likely representing weak C-H···O hydrogen bonds involving the carbonyl oxygen and hydrogen atoms from the alkyl groups or the phenyl ring of an adjacent molecule.
C···C~1-5%These contacts could indicate π-π stacking interactions between the phenyl rings of adjacent molecules, which would be visible as characteristic features on the 2D fingerprint plot.
O···C / C···O~1-3%Interactions between the carbonyl oxygen and the carbon atoms of a neighboring molecule.
O···O<1%Contacts between oxygen atoms, which are generally repulsive and thus infrequent.

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. A definitive analysis requires experimental crystallographic data for this compound, which is not available in the reviewed literature.

Catalysis and Organocatalysis in the Synthesis and Transformation of 2,2,4 Trimethyl 1 Phenylpentan 1 One Systems

Transition Metal-Catalyzed Reactions (e.g., Iron, Rhodium, Nickel Catalysis)

Transition metal catalysis is a cornerstone of modern organic synthesis, offering powerful tools for the construction of complex molecular architectures from simple precursors. For a molecule like 2,2,4-trimethyl-1-phenylpentan-1-one, which features a quaternary carbon center alpha to a carbonyl group, transition metal-catalyzed reactions would be pivotal for its construction. These methods are well-suited for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds with high efficiency and selectivity. mdpi.com

Recent decades have seen significant progress in the development of catalysts based on iron, rhodium, and nickel for the α-functionalization of carbonyl compounds. mdpi.com These metals are attractive due to their unique reactivity profiles and, in the case of iron and nickel, their greater abundance and lower cost compared to precious metals like palladium.

The synthesis of sterically hindered ketones often involves the coupling of an organometallic reagent with an acyl electrophile or the α-arylation/alkylation of a ketone enolate. For instance, nickel-catalyzed cross-coupling reactions are known to be effective for the formation of C(sp²)–C(sp³) bonds, which would be relevant for constructing the bond between the phenyl group and the carbonyl carbon in the target molecule. nih.gov Similarly, rhodium-catalyzed processes have been developed for the regioselective α-alkylation of ketones with olefins, a method that could potentially be adapted to introduce the complex alkyl fragment. mdpi.com

Catalyst SystemReaction TypeRelevance to this compound Synthesis
Iron-based catalystsCross-couplingFormation of the phenyl-carbonyl bond.
Rhodium-based catalystsα-AlkylationIntroduction of the 2,2,4-trimethylpentyl group.
Nickel-based catalystsCross-coupling, α-allylationVersatile for C-C bond formation, including challenging couplings. nih.gov

The creation of a specific stereocenter, should one be desired in derivatives of this compound, necessitates the use of asymmetric catalysis. This is typically achieved by employing a chiral ligand that coordinates to the metal center and influences the stereochemical outcome of the reaction. The design of such ligands is a critical aspect of modern catalysis.

For the asymmetric synthesis of ketones with α-quaternary stereocenters, a variety of chiral ligands have been developed. These ligands often possess C2 symmetry or feature a combination of different donor atoms (e.g., P,N or N,N'-dioxides) to create a well-defined chiral environment around the metal. rsc.org The choice of ligand can dramatically impact the enantioselectivity and reactivity of the catalytic system. For example, in the context of asymmetric additions of Grignard reagents to ketones, newly designed biaryl chiral ligands derived from 1,2-diaminocyclohexane have shown great promise in preparing highly enantioenriched tertiary alcohols, which are precursors to chiral ketones. rsc.org

Ligand ClassMetalApplication in Asymmetric Ketone Synthesis
Chiral PhosphinesRhodium, PalladiumAsymmetric hydrogenation, allylic alkylation.
Chiral N,N'-DioxidesScandium, NickelAsymmetric Friedel-Crafts alkylation, Michael additions.
Chiral DiaminesRhodium, RutheniumAsymmetric transfer hydrogenation of ketones. sigmaaldrich.com

The mechanism of transition metal-catalyzed reactions is fundamental to understanding and optimizing catalytic processes. In the context of forming ketones like this compound, key mechanistic steps include oxidative addition, transmetalation, migratory insertion, and reductive elimination.

For instance, in a hypothetical cross-coupling reaction to form the phenyl-carbonyl bond, the catalytic cycle would likely involve the oxidative addition of an aryl halide to a low-valent metal center (e.g., Ni(0) or Pd(0)). This is followed by transmetalation with an organometallic reagent containing the acyl group, or alternatively, the coupling of an organometallic phenyl reagent with an acyl halide. The final step is typically reductive elimination, which forms the desired C-C bond and regenerates the active catalyst.

In α-alkylation reactions, the metal center can activate the ketone by forming a metal enolate. This nucleophilic species can then react with an electrophile. The role of the metal is to control the regioselectivity of enolate formation and to facilitate the subsequent bond-forming step. Rhodium catalysts, for example, can direct the regioselective α-alkylation of unsymmetrical ketones through a mechanism involving oxidative addition of the enamine C-H bond to the metal center. mdpi.com

Organocatalytic Transformations

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful alternative and complement to metal catalysis. For the synthesis of complex ketones, organocatalysis offers unique advantages, including mild reaction conditions and the avoidance of toxic heavy metals.

The construction of the α-quaternary center in this compound is a significant synthetic challenge that can be addressed using organocatalysis. Chiral amines or phase-transfer catalysts can be employed to mediate the enantioselective α-alkylation of ketones or aldehydes. For example, the development of cinchona alkaloid-derived phase-transfer catalysts has enabled the direct catalytic asymmetric synthesis of γ-amino ketones through an umpolung reaction of imines, showcasing the power of organocatalysis in forming C-C bonds with high stereocontrol. nih.gov While not directly applicable to the target molecule, the underlying principles of generating a nucleophilic species from a carbonyl derivative under chiral control are highly relevant.

A biomimetic one-pot reaction using hydroxypyruvate and aldehydes to generate α,α′-dihydroxy ketones in water, mediated by a tertiary amine, highlights the potential of organocatalysis to perform complex transformations under environmentally benign conditions. rsc.orgrsc.org Investigations into the mechanism of such reactions are crucial for the development of more efficient and selective catalysts. rsc.orgrsc.org

Photoredox Catalysis and Visible-Light Mediated Reactions

Photoredox catalysis has revolutionized organic synthesis by enabling the generation of reactive radical intermediates under exceptionally mild conditions using visible light. rsc.orgnih.gov This strategy opens up new avenues for the synthesis of complex molecules, including sterically hindered ketones.

The synthesis of ketones can be achieved through photoredox-catalyzed C-C bond-forming reactions. For instance, the generation of acyl radicals from various precursors can be followed by their addition to alkenes or arenes. While specific applications to this compound are not documented, the general principles are applicable. The generation of a 2,2,4-trimethylpentanoyl radical, for example, could potentially be coupled with a phenyl-containing substrate in a photoredox cycle.

Furthermore, dual catalytic systems that combine photoredox catalysis with another catalytic cycle (e.g., transition metal catalysis or organocatalysis) have proven to be particularly powerful. This approach allows for the generation of radical intermediates that can participate in subsequent bond-forming events controlled by the second catalyst, enabling the construction of challenging bonds with high selectivity. For example, the combination of photoredox catalysis and hydrogen atom transfer (HAT) has been used for the alkoxycarbonylation of allenes, leading to the synthesis of α-allyl-γ-lactones. nih.gov Such strategies could be envisioned for the construction of the hindered ketone backbone.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.